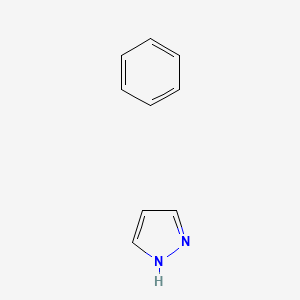

benzene;1H-pyrazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

835653-09-3 |

|---|---|

Molecular Formula |

C9H10N2 |

Molecular Weight |

146.19 g/mol |

IUPAC Name |

benzene;1H-pyrazole |

InChI |

InChI=1S/C6H6.C3H4N2/c1-2-4-6-5-3-1;1-2-4-5-3-1/h1-6H;1-3H,(H,4,5) |

InChI Key |

XLTRGZZLGXNXGD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=CC=C1.C1=CNN=C1 |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide on the Physicochemical Properties of 1-Phenyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of 1-phenyl-1H-pyrazole (also referred to as benzene-1H-pyrazole). The information is curated for professionals in research and drug development, with a focus on quantitative data, experimental methodologies, and structural relationships.

Core Physicochemical Properties

1-Phenyl-1H-pyrazole is a heterocyclic aromatic organic compound with the chemical formula C₉H₈N₂.[1][2][3][4] It consists of a phenyl group attached to a pyrazole ring at the nitrogen atom in position 1.[1][5] This compound serves as a critical intermediate in the synthesis of various pharmaceuticals, including heterocyclic sulfonamide γ-secretase inhibitors and potent phosphodiesterase 10A (PDE10A) inhibitors.[6]

The quantitative physicochemical data for 1-phenyl-1H-pyrazole are summarized in the tables below for clarity and comparative analysis.

Table 1: Identification and Structural Properties

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | 1-phenyl-1H-pyrazole | [5] |

| Synonyms | N-Phenylpyrazole, 1-Phenylpyrazole | [1][2][5] |

| CAS Number | 1126-00-7 | [1][2][3][5][7][8] |

| Molecular Formula | C₉H₈N₂ | [1][2][3][4][8] |

| Molecular Weight | 144.17 g/mol | [1][5] |

| Appearance | Clear, colorless to yellow liquid |[1][8] |

Table 2: Thermodynamic and Physical Properties

| Property | Value | Conditions | Reference |

|---|---|---|---|

| Melting Point | 11 °C | [1][8] | |

| Boiling Point | 141-142 °C | at 30 mmHg | [1][8][9] |

| Density | 1.091 g/mL | at 25 °C | [1][9][10] |

| Flash Point | 109 - 113 °C | closed cup | [1][9][10] |

| Refractive Index | 1.596 | at 20 °C |[9] |

Table 3: Solubility and Partitioning Properties

| Property | Value | Method | Reference |

|---|---|---|---|

| Water Solubility | Soluble | [1] | |

| pKa | 0.16 ± 0.10 | Predicted | [1] |

| LogP | 2.20 | |[7] |

Experimental Protocols

The determination and synthesis of pyrazole derivatives involve several established laboratory techniques. Below are detailed methodologies for key experimental procedures cited in the literature.

2.1 Synthesis of Pyrazole Derivatives

The synthesis of the pyrazole ring is a well-documented process. A widely used protocol involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, often catalyzed by an acid.[11]

General Protocol for Acid-Catalyzed Pyrazole Synthesis:

-

Reaction Setup: A 1,3-dicarbonyl compound and a hydrazine (e.g., phenylhydrazine) are mixed in a suitable solvent, such as ethanol.

-

Catalyst Addition: An acid catalyst, such as hydrochloric acid or sulfuric acid, is added to the mixture.[11]

-

Cyclocondensation: The reaction mixture is heated under reflux for a specified period, typically ranging from 1 to 6 hours, to facilitate the cyclocondensation reaction.

-

Work-up: Upon completion, the solvent is removed under reduced pressure. The pH of the residue is adjusted to neutral.

-

Purification: The crude product is isolated, often through filtration if it crystallizes upon cooling.[12] Recrystallization from a suitable solvent (e.g., methanol) is performed to yield the purified pyrazole product.[12]

The logical workflow for this synthesis is illustrated in the diagram below.

2.2 Analytical Characterization

The structural confirmation and purity assessment of 1-phenyl-1H-pyrazole and its derivatives are typically performed using standard analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): Purity and quantification can be determined using reverse-phase (RP) HPLC. A common method employs a C18 column with a mobile phase consisting of acetonitrile (MeCN), water, and an acidifier like phosphoric acid or formic acid for mass spectrometry compatibility.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The definitive structure of the synthesized compound is confirmed using ¹H and ¹³C NMR. These spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule.[13]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups within the molecule by observing the absorption of infrared radiation at specific wavenumbers.[13]

Structure-Property Relationships

The physicochemical properties of 1-phenyl-1H-pyrazole are directly linked to its molecular structure. The combination of an aromatic phenyl group and a heterocyclic pyrazole ring dictates its behavior in various chemical and biological systems.

-

Lipophilicity (LogP): The presence of the nonpolar phenyl group contributes significantly to the compound's lipophilicity, as indicated by a LogP value of 2.20.[7] This property is crucial for membrane permeability in drug development.

-

Basicity (pKa): The pyrazole ring contains nitrogen atoms, which can act as weak bases. The predicted pKa of 0.16 suggests that 1-phenyl-1H-pyrazole is a very weak base.[1]

-

Solubility: Despite its lipophilic phenyl group, the compound is reported as soluble in water, likely due to the polar nature of the pyrazole ring's nitrogen atoms, which can engage in hydrogen bonding.[1]

-

Thermal Properties: The compound's relatively high boiling point is consistent with its molecular weight and aromatic character, which lead to significant intermolecular forces.[1][9]

References

- 1. 1-PHENYLPYRAZOLE | 1126-00-7 [chemicalbook.com]

- 2. 1H-Pyrazole, 1-phenyl- [webbook.nist.gov]

- 3. 1H-Pyrazole, 1-phenyl- [webbook.nist.gov]

- 4. 1-Phenylpyrazole 97 1126-00-7 [sigmaaldrich.com]

- 5. 1-Phenylpyrazole | C9H8N2 | CID 70769 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. 1-Phenylpyrazole | SIELC Technologies [sielc.com]

- 8. chemimpex.com [chemimpex.com]

- 9. 1-Phenylpyrazole 97 1126-00-7 [sigmaaldrich.com]

- 10. 1-苯基吡唑 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 11. jocpr.com [jocpr.com]

- 12. CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone - Google Patents [patents.google.com]

- 13. mdpi.com [mdpi.com]

Spectroscopic Analysis of 1-phenyl-1H-pyrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-phenyl-1H-pyrazole, a key heterocyclic moiety in many pharmaceutical compounds. The document details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for researchers in medicinal chemistry, materials science, and organic synthesis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 1-phenyl-1H-pyrazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 7.90 | Doublet of Doublets | H-5' |

| 7.72 | Doublet | H-2, H-6 |

| 7.48 | Triplet | H-3, H-5 |

| 7.31 | Triplet | H-4 |

| 6.50 | Triplet | H-4' |

¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| 140.9 | C-5' |

| 139.8 | C-1 |

| 129.5 | C-3, C-5 |

| 128.5 | C-3' |

| 127.2 | C-4 |

| 119.2 | C-2, C-6 |

| 108.0 | C-4' |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3100-3000 | Aromatic C-H Stretch |

| 1600, 1500 | C=C Aromatic Ring Stretch |

| 1553 | C=N Stretch (Pyrazole Ring)[1] |

| 1108 | N-N Stretch (Pyrazole Ring)[1] |

| 750, 690 | C-H Out-of-Plane Bending (Monosubstituted Benzene) |

Mass Spectrometry (MS)

The mass spectrum of 1-phenyl-1H-pyrazole is characterized by a prominent molecular ion peak and several key fragments. The molecular weight of 1-phenyl-1H-pyrazole is 144.17 g/mol .[2][3][4][5]

| m/z | Relative Intensity | Assignment |

| 144 | High | [M]⁺ (Molecular Ion) |

| 117 | Moderate | [M - HCN]⁺ |

| 90 | Moderate | [M - N₂ - H]⁺ |

| 77 | High | [C₆H₅]⁺ (Phenyl Cation) |

| 51 | Moderate | [C₄H₃]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data are crucial for reproducibility and data comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of 1-phenyl-1H-pyrazole.

Materials:

-

1-phenyl-1H-pyrazole (solid)

-

Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

-

NMR tubes (5 mm diameter)

-

Volumetric flask and pipette

-

Tetramethylsilane (TMS) as an internal standard

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Procedure:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of 1-phenyl-1H-pyrazole and dissolve it in approximately 0.6-0.7 mL of deuterated solvent in a clean, dry vial. Add a small amount of TMS as an internal standard (0 ppm).

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube to a height of about 4-5 cm.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

-

Use a standard pulse sequence (e.g., a 30° or 90° pulse).

-

Set the number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

-

Apply a Fourier transform to the acquired free induction decay (FID) to obtain the spectrum.

-

-

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C frequency.

-

Set the spectral width to cover the expected range of carbon signals (e.g., 0-160 ppm).

-

Use a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity.

-

A larger number of scans will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus (e.g., 1024 or more).

-

Apply a Fourier transform to the FID.

-

-

Data Processing:

-

Phase the spectra to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of 1-phenyl-1H-pyrazole to identify its functional groups.

Materials:

-

1-phenyl-1H-pyrazole (liquid or low-melting solid)

-

Salt plates (e.g., NaCl or KBr)

-

A suitable volatile solvent (e.g., dichloromethane or acetone) if the sample is solid.

Instrumentation:

-

A Fourier-transform infrared (FTIR) spectrometer.

Procedure:

-

Sample Preparation (Neat Liquid/Melt):

-

If 1-phenyl-1H-pyrazole is a liquid at room temperature or has a low melting point, place a small drop directly between two salt plates.

-

Gently press the plates together to form a thin film.

-

-

Sample Preparation (Solid Film):

-

Dissolve a small amount of solid 1-phenyl-1H-pyrazole in a few drops of a volatile solvent.

-

Apply a drop of the solution to the face of a salt plate and allow the solvent to evaporate, leaving a thin film of the compound.

-

-

Spectrum Acquisition:

-

Place the salt plates in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty beam path.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and correlate them with the corresponding functional groups using correlation tables.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 1-phenyl-1H-pyrazole.

Materials:

-

1-phenyl-1H-pyrazole

-

A suitable volatile solvent (e.g., methanol or acetonitrile)

Instrumentation:

-

A mass spectrometer, typically with an electron ionization (EI) source, coupled to a gas chromatograph (GC-MS) or with a direct insertion probe.

Procedure:

-

Sample Introduction:

-

GC-MS: Dissolve a small amount of the sample in a volatile solvent and inject it into the gas chromatograph. The GC will separate the compound from any impurities before it enters the mass spectrometer.

-

Direct Insertion Probe: Place a small amount of the sample in a capillary tube and insert it directly into the ion source of the mass spectrometer.

-

-

Ionization:

-

In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV for EI), causing them to ionize and fragment.

-

-

Mass Analysis:

-

The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

An electron multiplier or other detector records the abundance of ions at each m/z value.

-

-

Data Analysis:

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

-

Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound.

-

Analyze the fragmentation pattern to identify characteristic fragment ions, which can provide structural information.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like 1-phenyl-1H-pyrazole.

References

- 1. researchgate.net [researchgate.net]

- 2. 1H-Pyrazole, 1-phenyl- [webbook.nist.gov]

- 3. 1H-Pyrazole, 1-phenyl- [webbook.nist.gov]

- 4. 1-Phenylpyrazole | C9H8N2 | CID 70769 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1H-Pyrazole, 1-phenyl- (CAS 1126-00-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

Crystal Structure Analysis of 1-Phenyl-1H-Pyrazole Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the crystal structure analysis of 1-phenyl-1H-pyrazole derivatives, a class of compounds with significant interest in medicinal chemistry and drug development. These derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties. Understanding their three-dimensional structure at the atomic level through X-ray crystallography is crucial for elucidating structure-activity relationships (SAR), optimizing lead compounds, and designing novel therapeutic agents.

Core Concepts in Crystal Structure Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise arrangement of atoms within a crystalline solid.[1] This technique relies on the diffraction of an X-ray beam by the ordered lattice of a crystal, producing a unique diffraction pattern.[2] Mathematical analysis of this pattern allows for the reconstruction of a three-dimensional electron density map, from which the atomic positions, bond lengths, bond angles, and other geometric parameters can be determined with high precision.[2]

Data Presentation: Crystallographic Data of Representative 1-Phenyl-1H-Pyrazole Derivatives

The following tables summarize key crystallographic data for several 1-phenyl-1H-pyrazole derivatives, providing a basis for structural comparison.

Table 1: Crystal Data and Structure Refinement for Selected 1-Phenyl-1H-Pyrazole Derivatives.

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |

| 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | C₁₁H₈N₄O | Monoclinic | P2₁/c | 8.863(3) | 9.981(3) | 11.233(4) | 90 | 109.43(3) | 90 | 937.1(5) | 4 |

| 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one | C₁₅H₁₄N₄O | Monoclinic | P2₁/c | 14.6160(7) | 9.0561(4) | 10.4156(4) | 90 | 102.896(6) | 90 | 1356.55(10) | 4 |

| 3-(4-methylphenyl)-1-phenyl-5-[(E)-2-phenylethenyl]-1H-pyrazole | C₂₄H₂₀N₂ | Monoclinic | P2₁/c | 9.6470(8) | 14.1077(12) | 14.0062(12) | 90 | 104.891(1) | 90 | 1842.2(3) | 4 |

| 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide | C₂₂H₁₀Br₄N₄O₃S | Monoclinic | P2₁/c | 9.3725(6) | 20.0436(12) | 15.3281(11) | 90 | 102.896(6) | 90 | 2806.9(3) | 4 |

Data sourced from references[3][4][5][6]

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of scientific findings. The following sections outline the key experimental protocols for the synthesis, crystallization, and X-ray diffraction analysis of 1-phenyl-1H-pyrazole derivatives, synthesized from various literature sources.[3][4][7][8][9]

Synthesis of 1-Phenyl-1H-Pyrazole Derivatives

A common and versatile method for the synthesis of 1-phenyl-1H-pyrazole derivatives is the cyclocondensation reaction between a 1,3-dicarbonyl compound or its equivalent with phenylhydrazine.[10]

Materials:

-

Substituted 1,3-dicarbonyl compound (e.g., a chalcone, β-ketoester, or diketone)

-

Phenylhydrazine or a substituted phenylhydrazine

-

Solvent (e.g., ethanol, acetic acid, or dimethylformamide)

-

Catalyst (optional, e.g., a few drops of a strong acid like HCl or a base like piperidine)

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Heating and stirring apparatus (magnetic stirrer with a hot plate)

-

Equipment for work-up and purification (separatory funnel, rotary evaporator, chromatography columns)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1 equivalent) in the chosen solvent.

-

Addition of Reagents: Add phenylhydrazine (1-1.2 equivalents) to the solution. If a catalyst is used, add it at this stage.

-

Reaction Conditions: Stir the reaction mixture at room temperature or heat under reflux. The reaction time can vary from a few hours to overnight, depending on the reactivity of the substrates.[7][9]

-

Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure using a rotary evaporator. The residue is then typically dissolved in an organic solvent (e.g., ethyl acetate or dichloromethane), washed with water and brine, and dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

-

Purification: The crude product is purified by recrystallization from a suitable solvent or by column chromatography on silica gel to yield the pure 1-phenyl-1H-pyrazole derivative.

Crystallization for X-ray Analysis

Obtaining high-quality single crystals is a critical and often challenging step in X-ray crystallography.[2]

Materials:

-

Purified 1-phenyl-1H-pyrazole derivative

-

A selection of high-purity solvents (e.g., ethanol, methanol, acetone, acetonitrile, ethyl acetate, hexane, dichloromethane)

-

Small, clean glass vials or test tubes

-

Apparatus for slow evaporation, solvent diffusion, or cooling

Procedure (Slow Evaporation Method):

-

Prepare a Saturated Solution: Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture in a clean vial. Gently warm the solution to ensure complete dissolution.

-

Allow for Slow Evaporation: Cover the vial with a cap that has a small hole or with parafilm punctured with a needle to allow for slow evaporation of the solvent.

-

Incubate: Place the vial in a vibration-free environment at a constant temperature.

-

Monitor Crystal Growth: Over a period of days to weeks, as the solvent slowly evaporates, the solution will become supersaturated, and crystals may begin to form.

-

Harvesting Crystals: Once suitable crystals have formed (typically >0.1 mm in all dimensions), carefully remove them from the solution using a small loop or pipette.[2]

X-ray Data Collection and Structure Refinement

The final stage involves collecting and analyzing the X-ray diffraction data to determine the crystal structure.

Equipment:

-

Single-crystal X-ray diffractometer (e.g., Bruker or Rigaku) equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).[4]

-

Cryosystem for low-temperature data collection (optional but recommended to reduce thermal motion of atoms).

-

Computer with software for data collection, integration, scaling, and structure solution and refinement (e.g., SHELX, Olex2).[11]

Procedure:

-

Crystal Mounting: Mount a suitable single crystal on a goniometer head.

-

Data Collection: Place the goniometer head on the diffractometer. The crystal is then exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated.[2] Data is typically collected over a full sphere of reciprocal space.

-

Data Processing: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as absorption.[4]

-

Structure Solution: The processed data is used to solve the phase problem and generate an initial electron density map. This can be achieved using direct methods or Patterson methods.

-

Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods. This process involves adjusting atomic coordinates, and displacement parameters to improve the agreement between the calculated and observed structure factors.

-

Validation: The final refined structure is validated using various crystallographic metrics to ensure its quality and accuracy.

Mandatory Visualizations

The following diagrams illustrate key workflows and biological pathways relevant to the study of 1-phenyl-1H-pyrazole derivatives.

Caption: General experimental workflow for crystal structure analysis.

Many 1-phenyl-1H-pyrazole derivatives exhibit their therapeutic effects by modulating specific signaling pathways. For instance, some derivatives act as kinase inhibitors. The following diagram illustrates the BRAF/MEK/ERK (MAPK) signaling pathway, which is often dysregulated in cancer, and the inhibitory action of a compound like Encorafenib, a 1-phenyl-1H-pyrazole derivative.[1]

Caption: BRAF/MEK/ERK (MAPK) signaling pathway and inhibition by a 1-phenyl-1H-pyrazole derivative.

Another important pathway targeted by some 1-phenyl-1H-pyrazole derivatives is the Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway, which is crucial for immune responses. Baricitinib is an example of a drug containing a pyrazole moiety that inhibits JAK1 and JAK2.[6][7]

Caption: JAK/STAT signaling pathway and inhibition by a pyrazole derivative.

References

- 1. braftovi.pfizerpro.com [braftovi.pfizerpro.com]

- 2. assaygenie.com [assaygenie.com]

- 3. What is the mechanism of action of Baricitinib? [synapse.patsnap.com]

- 4. Mechanism of action of baricitinib and identification of biomarkers and key immune pathways in patients with active systemic lupus erythematosus | Annals of the Rheumatic Diseases [ard.bmj.com]

- 5. What is the mechanism of Encorafenib? [synapse.patsnap.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Baricitinib - Wikipedia [en.wikipedia.org]

- 8. The MAPK (ERK) Pathway: Investigational Combinations for the Treatment Of BRAF-Mutated Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular Pathways and Mechanisms of BRAF in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What is the mechanism of Baricitinib? [synapse.patsnap.com]

- 11. researchgate.net [researchgate.net]

Quantum Chemical Insights into Benzene-1H-Pyrazole Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the quantum chemical calculations used to characterize the non-covalent interactions between benzene and 1H-pyrazole. Understanding these fundamental interactions is crucial for rational drug design and the development of novel materials, as the pyrazole moiety is a key component in many pharmaceutically active compounds and the benzene ring serves as a ubiquitous scaffold. This document summarizes key quantitative data from computational studies, details the underlying theoretical methodologies, and visualizes the critical interaction workflows and pathways.

Core Interaction Data at a Glance

The interaction between benzene and 1H-pyrazole is governed by a subtle interplay of π-π stacking and hydrogen bonding. The following tables summarize key energetic and geometric parameters derived from quantum chemical calculations on pyrazole-containing systems, providing a comparative overview of the stability and nature of these interactions.

| Interaction Type | System | Calculated Interaction Energy (kcal/mol) | Method/Basis Set |

| π-π stacking | Pyrazole-containing complexes | -1.6 to -6.7 | DFT |

| C-H···π | Benzoate and dimethyl pyrazole | -2.1 | DFT |

| N-H···O Hydrogen Bond | Pyrazole-containing complexes | -7.5 to -15.1 | DFT |

| O-H···O Hydrogen Bond | Water-bridged pyrazole dimers | -14.2 | DFT |

Table 1: Calculated Interaction Energies for Pyrazole-Containing Systems. Note: These values are drawn from studies on various pyrazole derivatives and complexes and serve as representative examples of the interaction strengths.

| Parameter | System | Value |

| C-H···π distance | Benzoate and dimethyl pyrazole | 2.70 Å |

| π-π stacking distance | Parallel pyrazole rings | 3.62 Å |

| N-H···O bond length | Pyrazole-containing complex | 1.90 Å - 2.10 Å |

| O-H···O bond length | Water-bridged pyrazole complex | 1.86 Å |

Table 2: Key Geometric Parameters of Non-Covalent Interactions in Pyrazole Systems.

Unveiling the Interactions: Experimental and Computational Protocols

The characterization of the benzene-1H-pyrazole interaction landscape relies on a synergistic combination of experimental techniques and high-level quantum chemical calculations.

Experimental Methodologies

While this guide focuses on the computational aspect, it is important to note that experimental techniques provide the foundational data for validation. Key methods include:

-

Single-Crystal X-ray Diffraction: This technique provides precise atomic coordinates, allowing for the unambiguous determination of intermolecular geometries, including distances and angles of non-covalent contacts in the solid state.

-

NMR Spectroscopy: Concentration-dependent 1H NMR studies can reveal the presence and nature of intermolecular interactions in solution.[1] Changes in chemical shifts of protons involved in hydrogen bonding or π-stacking can confirm the formation of supramolecular assemblies.[1]

Computational Workflow for Benzene-1H-Pyrazole Interaction Analysis

Quantum chemical calculations offer a powerful avenue to dissect the energetic and electronic facets of the benzene-pyrazole interaction. A typical computational workflow is as follows:

Detailed Computational Protocol:

-

Geometry Optimization: The initial structures of benzene and 1H-pyrazole are individually optimized. Subsequently, various initial orientations of the benzene-pyrazole complex (e.g., parallel-displaced, T-shaped) are constructed. These complexes are then fully optimized using Density Functional Theory (DFT), a widely employed quantum chemical method. A common choice of functional and basis set for such systems is B3LYP with the 6-311+G(2d,p) basis set, which provides a good balance between accuracy and computational cost.[2]

-

Interaction Energy Calculation: The interaction energy (ΔE) is calculated as the difference between the total energy of the optimized complex and the sum of the energies of the individual, isolated monomers. To account for the basis set superposition error (BSSE), the counterpoise correction method is typically applied.

-

Analysis of Non-Covalent Interactions:

-

Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the electron density topology to identify and characterize chemical bonds and non-covalent interactions. The presence of a bond critical point (BCP) between two atoms is indicative of an interaction.

-

Non-Covalent Interaction (NCI) Plot: This visualization technique highlights regions of non-covalent interactions in real space, color-coding them based on their strength and nature (attractive or repulsive).

-

Visualizing the Interaction Landscape

The nature of the interaction between benzene and 1H-pyrazole can be categorized into distinct motifs, primarily driven by π-π stacking and hydrogen bonding.

The π-system of the benzene ring can interact with the π-system of the pyrazole ring, leading to stabilizing π-π stacking interactions. Additionally, the acidic N-H proton of pyrazole can act as a hydrogen bond donor to the electron-rich π-face of benzene (N-H···π interaction). Conversely, the nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors for the C-H groups of benzene (C-H···N interaction). The relative strengths of these interactions determine the preferred geometry of the benzene-1H-pyrazole complex.

Conclusion

The study of the benzene-1H-pyrazole complex through quantum chemical calculations provides invaluable insights into the fundamental non-covalent forces that govern molecular recognition and self-assembly processes. The methodologies and data presented in this guide offer a framework for researchers and drug development professionals to understand, predict, and ultimately manipulate these interactions for the design of new molecules with desired properties. The synergy between computational modeling and experimental validation will continue to be a driving force in advancing our understanding of these critical intermolecular interactions.

References

- 1. Synthesis, Crystal Structure, and Supramolecular Understanding of 1,3,5-Tris(1-phenyl-1H-pyrazol-5-yl)benzenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Non covalent interactions analysis and spectroscopic characterization combined with molecular docking study of N′-(4-Methoxybenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide - Journal of King Saud University - Science [jksus.org]

discovery and history of phenylpyrazole compounds

An In-depth Technical Guide to the Discovery and History of Phenylpyrazole Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The phenylpyrazole class of chemical compounds represents a significant advancement in the field of insecticides and has shown considerable potential in broader pharmaceutical applications. Characterized by a central pyrazole ring with a phenyl group attachment, these compounds are renowned for their potent and selective neurotoxic effects on invertebrates. This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, synthesis, and structure-activity relationships of phenylpyrazole compounds. It is intended for professionals in research, drug development, and crop protection who require a detailed understanding of this important chemical class.

Discovery and History

The development of phenylpyrazole insecticides emerged from the need to combat growing pest resistance to existing chemical classes like organophosphates and pyrethroids.[1][2] The pioneering work in this area was conducted by the French company Rhône-Poulenc between 1985 and 1987.[3] This research culminated in the discovery of fipronil, the flagship compound of the phenylpyrazole class.

Fipronil was introduced to the market in 1993 under the U.S. patent 5,232,940 B2.[3] Its broad-spectrum efficacy was quickly recognized, and between 1987 and 1996, it was evaluated against more than 250 insect pests on 60 different crops globally.[3] The success of fipronil established phenylpyrazoles as a major class of modern insecticides. In 2003, BASF acquired the patent rights for the production and sale of fipronil-based products in many countries.[3] The timeline below outlines the key milestones in the early history of phenylpyrazoles.

Mechanism of Action

Phenylpyrazole compounds exert their insecticidal effect by acting as potent neurotoxins. Their primary mechanism involves the disruption of the central nervous system by blocking ligand-gated ion channels.[3]

Primary Target: GABA-Gated Chloride Channels

The main target for phenylpyrazoles is the γ-aminobutyric acid (GABA)-gated chloride channel, also known as the GABA-A receptor.[1][4][5] In normal nerve function, the neurotransmitter GABA binds to this receptor, opening the chloride ion (Cl⁻) channel. The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential, thus creating an inhibitory effect.

Fipronil and other phenylpyrazoles act as non-competitive antagonists, binding to an allosteric site within the chloride channel pore.[3] This binding event blocks the channel, preventing the influx of chloride ions even when GABA is bound to the receptor.[3][4] The loss of this inhibitory signal leads to uncontrolled neuronal firing and hyperexcitation of the insect's central nervous system, ultimately resulting in paralysis and death.[2][3]

Secondary Target and Selective Toxicity

In addition to the GABA-A receptor, fipronil also blocks glutamate-gated chloride (GluCl) channels in insects.[3] The combination of blocking both GABA-gated and glutamate-gated chloride channels contributes to its potent insecticidal activity.

The selective toxicity of phenylpyrazoles towards insects over mammals is a key feature. This selectivity is attributed to two main factors:

-

Higher Binding Affinity: Fipronil exhibits a significantly higher binding affinity for insect GABA-A receptors compared to their mammalian counterparts.[2][3][4]

-

Absence of GluCl Channels: GluCl channels are present in the nervous systems of invertebrates but are absent in mammals, providing an additional layer of selectivity.[3]

Key Compounds and Quantitative Data

Fipronil is the most well-known phenylpyrazole, but several other analogues have been developed. These derivatives often feature modifications to the sulfinyl group or other substituents to alter their properties, such as insecticidal spectrum or environmental persistence.

| Compound | Chemical Structure | Key Properties |

| Fipronil | Broad-spectrum insecticide; effective against a wide range of pests including ants, termites, fleas, and cockroaches.[2][6] | |

| Ethiprole | Differs from fipronil by an ethylsulfinyl group instead of a trifluoromethylsulfinyl group; similar potency to fipronil.[7] | |

| Pyrafluprole | Developed by Mitsubishi Chemical Co.; reported to have improved synthesis and biological activity compared to fipronil.[8] | |

| Pyriprole | Also developed by Mitsubishi Chemical Co.; another derivative with potentially enhanced bioactivity.[8] |

Quantitative Toxicity Data

The following table summarizes key toxicity data for fipronil and some of its derivatives.

| Compound | Test Organism | Endpoint | Value | Reference |

| Fipronil | Rat | Acute Oral LD₅₀ | 97 mg/kg | [3] |

| Fipronil | Rat | Acute Dermal LD₅₀ | >2000 mg/kg | [3] |

| Fipronil | Scaptotrigona postica (Stingless bee) | Lethal Dose | 0.54 ng/bee | [3] |

| Fipronil | Plutella xylostella | LC₅₀ | 33.65 mg/L | [9] |

| Fipronil Photodegradate (MB46513) | Mammals | Acute Toxicity | ~10x higher than fipronil | [3] |

| Compound IIIf (Fluoro-substituted analogue) | Mythimna separata | Activity at 0.1 mg/L | 43% mortality | [10] |

| Compound IIIe (Fluoro-substituted analogue) | Plutella xylostella | Activity at 10⁻⁵ mg/L | 94% mortality | [10] |

| Fipronil | Human α1 Glycine Receptor | IC₅₀ | 0.2–2 µM | [11] |

Experimental Protocols

General Synthesis of Fipronil

The synthesis of fipronil involves several key steps, starting from commercially available precursors. While numerous specific pathways exist, a common approach involves the formation of the core phenylpyrazole ring followed by the introduction of the critical trifluoromethylsulfinyl group.[12][13][14]

Protocol: Synthesis via Oxidation of a Thioether Precursor

-

Formation of the Thioether Precursor: The compound 5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)-4-trifluoromethylthiopyrazole is used as the starting material. This intermediate is typically synthesized through a multi-step process involving the condensation of a hydrazine derivative with a suitable pyrazole precursor.

-

Oxidation Step: The thioether precursor is dissolved in a solvent mixture, such as dichloroacetic acid and concentrated sulfuric acid.[13]

-

Addition of Oxidizing Agent: An oxidizing agent, such as a 30% w/w aqueous hydrogen peroxide solution, is added slowly to the stirred mixture at a controlled temperature (e.g., 15°C).[13] Alternatively, selective oxidizing agents like potassium peroxymonosulfate (oxone) can be used at low temperatures (-20°C to -10°C) to favor the formation of the sulfoxide (fipronil) over the sulfone byproduct.[14]

-

Reaction Monitoring: The reaction is monitored by High-Performance Liquid Chromatography (HPLC) until the conversion of the starting material exceeds 95%.[13]

-

Quenching and Purification: Upon completion, the reaction is quenched, for example, with sodium sulfite. The crude product is then purified through conventional methods such as recrystallization from a suitable solvent system (e.g., petroleum ether and ethyl acetate) to yield fipronil as a white solid.[8][13]

Protocol for Insecticidal Bioassay

Evaluating the biological activity of new phenylpyrazole derivatives is crucial. A common method is the leaf-dip bioassay, often performed on agricultural pests like the diamondback moth (Plutella xylostella).[8]

Protocol: Leaf-Dip Bioassay against Plutella xylostella

-

Preparation of Test Solutions: The synthesized phenylpyrazole compounds and a reference standard (e.g., fipronil) are dissolved in a suitable solvent (e.g., acetone) to create stock solutions. A series of graded concentrations are prepared by diluting the stock solutions with distilled water containing a surfactant (e.g., Triton X-100) to ensure even coating.

-

Leaf Treatment: Cabbage leaves or discs are dipped into the respective test solutions for approximately 10-30 seconds and then allowed to air-dry. Control leaves are dipped in the solvent-surfactant solution without any test compound.

-

Insect Exposure: The treated leaves are placed in petri dishes or ventilated containers. A set number (e.g., 10-20) of 3rd instar larvae of P. xylostella are introduced into each dish.

-

Incubation: The containers are maintained under controlled conditions (e.g., 25 ± 1°C, 60-70% relative humidity, and a 16:8 hour light:dark photoperiod).

-

Mortality Assessment: Larval mortality is assessed at specified time points, typically 24, 48, and 72 hours post-treatment. Larvae are considered dead if they cannot move when prodded with a fine brush.

-

Data Analysis: The mortality data is corrected for control mortality using Abbott's formula. Probit analysis is then used to calculate the LC₅₀ (lethal concentration required to kill 50% of the test population) values for each compound.

References

- 1. Phenylpyrazole insecticides - Wikipedia [en.wikipedia.org]

- 2. Fipronil- A Phenylpyrazole Pesticides | Solvent Toxicity- Diethylene Glycol [u.osu.edu]

- 3. Fipronil - Wikipedia [en.wikipedia.org]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. Action of phenylpyrazole insecticides at the GABA-gated chloride channel | Semantic Scholar [semanticscholar.org]

- 6. Phenylpyrazole | Chemical Pesticide Type | Solutions Pest & Lawn [solutionsstores.com]

- 7. researchgate.net [researchgate.net]

- 8. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Mechanism of action of the insecticides, lindane and fipronil, on glycine receptor chloride channels - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Fipronil synthesis - chemicalbook [chemicalbook.com]

- 14. WO2009077853A1 - Process for the preparation of fipronil and analogues thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to the Thermodynamic Stability of 1-Phenyl-1H-pyrazole Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic stability of 1-phenyl-1H-pyrazole isomers, crucial molecules in medicinal chemistry and materials science. Due to a lack of direct comparative experimental data for all positional isomers (1-phenyl, 3-phenyl, 4-phenyl, and 5-phenyl-1H-pyrazole), this guide synthesizes information from computational chemistry studies and experimental data on closely related pyrazole derivatives. The principles of determining thermodynamic stability through computational and experimental methods are detailed, providing a framework for assessing the relative stabilities of these isomers. This document is intended to be a valuable resource for researchers engaged in the design and synthesis of novel pyrazole-based compounds.

Introduction

Phenylpyrazoles are a class of heterocyclic compounds that have garnered significant attention in drug discovery and agrochemical research. The position of the phenyl group on the pyrazole ring gives rise to several isomers, each with potentially distinct physicochemical and biological properties. Understanding the thermodynamic stability of these isomers is paramount for predicting their relative abundance at equilibrium, designing efficient synthetic routes, and comprehending their structure-activity relationships.

This guide focuses on the four main positional isomers of 1-phenyl-1H-pyrazole:

-

1-phenyl-1H-pyrazole

-

3-phenyl-1H-pyrazole

-

4-phenyl-1H-pyrazole

-

5-phenyl-1H-pyrazole

Theoretical Framework for Thermodynamic Stability

The thermodynamic stability of a molecule is inversely related to its internal energy. More stable molecules possess lower energy levels. For isomers, the relative thermodynamic stability can be inferred by comparing their standard enthalpies of formation (ΔHf°) or standard Gibbs free energies of formation (ΔGf°). The isomer with the most negative or least positive value is the most thermodynamically stable.

Key Thermodynamic Parameters:

-

Enthalpy of Formation (ΔHf°): The change in enthalpy when one mole of a substance is formed from its constituent elements in their standard states.

-

Gibbs Free Energy of Formation (ΔGf°): The change in Gibbs free energy when one mole of a substance is formed from its constituent elements in their standard states. It accounts for both enthalpy and entropy.

-

Relative Energy (ΔE): The difference in energy between isomers, often calculated using computational methods.

Computational Determination of Thermodynamic Stability

In the absence of extensive experimental data, quantum chemical calculations, particularly Density Functional Theory (DFT), have become a reliable method for predicting the thermodynamic properties of molecules.

Computational Methodology

A common and robust computational approach for determining the relative stabilities of isomers involves the following steps:

-

Geometry Optimization: The three-dimensional structure of each isomer is optimized to find its lowest energy conformation. This is typically performed using a specific level of theory and basis set, for example, B3LYP/6-311G(d,p).

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they represent true energy minima (i.e., no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

-

Single-Point Energy Calculations: To obtain more accurate electronic energies, single-point energy calculations are often performed on the optimized geometries using a higher level of theory or a larger basis set, such as those employed in composite methods like G3(MP2)//B3LYP.

-

Calculation of Thermodynamic Properties: The electronic energies, ZPVE, and thermal corrections are used to calculate the enthalpy and Gibbs free energy of each isomer at a standard temperature and pressure (usually 298.15 K and 1 atm).

The following diagram illustrates a typical computational workflow for determining the thermodynamic stability of isomers.

solubility of 1-phenyl-1H-pyrazole in organic solvents

An in-depth guide to the for researchers, scientists, and drug development professionals.

Introduction

1-Phenyl-1H-pyrazole is a heterocyclic aromatic organic compound with the chemical formula C₉H₈N₂. It consists of a pyrazole ring substituted with a phenyl group at the 1-position. This compound and its derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and applications as ligands in coordination chemistry. Understanding the solubility of 1-phenyl-1H-pyrazole in various organic solvents is crucial for its synthesis, purification, formulation, and application in these fields. This technical guide provides a summary of available quantitative solubility data, detailed experimental protocols for solubility determination, and a visualization of the experimental workflow.

Quantitative Solubility Data

Despite extensive research into the synthesis and applications of 1-phenyl-1H-pyrazole and its derivatives, a comprehensive, publicly available dataset of its solubility in a wide range of common organic solvents is not readily found in a single source. However, qualitative information suggests it is generally more soluble in organic solvents like ethanol, methanol, and acetone.

For the purpose of this guide, and in the absence of a specific comprehensive study on 1-phenyl-1H-pyrazole, we will present a representative table based on a closely related derivative, 5-amino-3-methyl-1-phenylpyrazole. This data provides valuable insight into the expected solubility trends of phenylpyrazole derivatives in various types of organic solvents. The mole fraction solubility of 5-amino-3-methyl-1-phenylpyrazole was found to increase with rising temperature in the tested solvents. The solubility order was observed as: 1,4-dioxane > acetonitrile > methanol > isobutanol > ethanol > n-propanol > isopropanol > 2-butanone > toluene > cyclohexane[1].

Table 1: Representative Solubility of a Phenylpyrazole Derivative (5-amino-3-methyl-1-phenylpyrazole) in Various Organic Solvents

| Solvent | Polarity (Dielectric Constant) | Solvent Type | General Solubility Trend |

| 1,4-Dioxane | 2.2 | Ether | High |

| Acetonitrile | 37.5 | Nitrile | High |

| Methanol | 32.7 | Alcohol (Polar, Protic) | Moderate to High |

| Ethanol | 24.5 | Alcohol (Polar, Protic) | Moderate |

| n-Propanol | 20.1 | Alcohol (Polar, Protic) | Moderate |

| Isopropanol | 18.3 | Alcohol (Polar, Protic) | Moderate |

| Isobutanol | 17.9 | Alcohol (Polar, Protic) | Moderate to High |

| 2-Butanone | 18.5 | Ketone | Moderate |

| Toluene | 2.4 | Aromatic Hydrocarbon | Low |

| Cyclohexane | 2.0 | Aliphatic Hydrocarbon | Low |

Note: This table is illustrative of the expected trends for 1-phenyl-1H-pyrazole based on data for a similar compound. The exact quantitative solubility will vary.

Experimental Protocols

The determination of solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. A commonly employed and reliable technique is the gravimetric method. This method involves preparing a saturated solution of the solute in a given solvent at a specific temperature, and then determining the concentration of the solute in that solution by weighing the residue after solvent evaporation.

Gravimetric Method for Solubility Determination

This protocol outlines the steps for determining the solubility of 1-phenyl-1H-pyrazole in an organic solvent.

Materials and Apparatus:

-

1-Phenyl-1H-pyrazole (solute)

-

Organic solvent of interest

-

Analytical balance

-

Thermostatic shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Conical flasks or vials

-

Evaporating dish or pre-weighed vials

-

Oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of 1-phenyl-1H-pyrazole to a known volume of the organic solvent in a conical flask. The presence of undissolved solid is necessary to ensure saturation.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient time to allow the system to reach equilibrium. This can take several hours to days, and it is confirmed when the concentration of the solute in the solution remains constant over time.

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation.

-

Immediately filter the solution using a syringe filter into a pre-weighed container. The filter should also be at the experimental temperature. This step is critical to remove any undissolved microcrystals.

-

-

Gravimetric Analysis:

-

Weigh the container with the filtered saturated solution to determine the total mass of the solution.

-

Evaporate the solvent from the solution. This can be done by placing the container in an oven at a temperature below the boiling point of the solvent and the melting point of the solute until a constant weight is achieved. A vacuum oven can be used to expedite this process at a lower temperature.

-

After the solvent has completely evaporated, cool the container to room temperature in a desiccator and weigh it again. The final weight will be that of the dissolved 1-phenyl-1H-pyrazole.

-

-

Calculation of Solubility:

-

The mass of the solute is the final weight of the container minus the initial weight of the empty container.

-

The mass of the solvent is the total mass of the solution minus the mass of the solute.

-

Solubility can be expressed in various units, such as grams of solute per 100 grams of solvent, or as a mole fraction.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the gravimetric method.

Caption: Experimental workflow for determining the solubility of a solid in a liquid using the gravimetric method.

This guide provides a foundational understanding of the . For precise quantitative data, it is recommended that researchers perform their own solubility studies using the detailed protocol provided, as solubility can be influenced by factors such as solvent purity and the specific crystalline form of the solute.

References

In-Depth Technical Guide: Toxicology and Safety of Benzene-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chemical Identification

| Isomer | Synonyms | CAS Number | Molecular Formula | Molecular Weight |

| 3-Phenyl-1H-pyrazole | 5-Phenyl-1H-pyrazole | 2458-26-6[1] | C₉H₈N₂[1] | 144.17 g/mol [1] |

| 4-Phenyl-1H-pyrazole | - | 10199-68-5 | C₉H₈N₂ | 144.17 g/mol |

Hazard Identification and Classification

Based on available Safety Data Sheets, benzene-1H-pyrazole isomers are classified as hazardous. The GHS hazard statements indicate the following potential health effects:

| Hazard Class | GHS Hazard Statement (H-code) | Description |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed[1] |

| Acute Toxicity (Dermal) | H312 | Harmful in contact with skin[1] |

| Acute Toxicity (Inhalation) | H332 | Harmful if inhaled[1] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation[1] |

| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation[1] |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation[1] |

Note: This information is based on notifications to the ECHA C&L Inventory and may vary depending on impurities and other factors.[1]

Toxicological Data

Quantitative toxicological data for 3-phenyl-1H-pyrazole and 4-phenyl-1H-pyrazole are not extensively available in the public domain. The following sections summarize the available information and highlight data gaps.

Acute Toxicity

No specific LD50 or LC50 values from experimental studies on 3-phenyl-1H-pyrazole or 4-phenyl-1H-pyrazole were identified in the conducted search. The classification as "Acute Toxicity - Category 4" for oral, dermal, and inhalation routes suggests a potential for significant toxicity.[2]

Skin and Eye Irritation

Studies on rabbits indicate that while some phenylpyrazole derivatives may not cause significant skin irritation, others can be irritating.[3] A study on a specific test material showed very slight erythema after a 4-hour exposure.[4] For eye irritation, a single application of a test material in one study produced minimal conjunctival irritation that was reversible within 24 hours.[5] However, the GHS classification for 3-phenyl-1H-pyrazole indicates it "Causes serious eye irritation".[1]

Genotoxicity

No specific results from Ames tests or in vitro micronucleus assays for 3-phenyl-1H-pyrazole or 4-phenyl-1H-pyrazole were found. However, computational methods have been used to predict the mutagenic potential of aminopyrazoles in the Ames test with good correspondence to experimental results, suggesting such approaches could be applied to benzene-1H-pyrazole.[6]

Carcinogenicity

There are no carcinogenicity bioassays available for 3-phenyl-1H-pyrazole or 4-phenyl-1H-pyrazole. Studies on other pyrazole derivatives, such as 1-phenyl-3-methyl-5-pyrazolone, have shown no evidence of carcinogenicity in Fischer 344 rats or B6C3F1 mice under the conditions of the bioassay.[7] It is important to note that these findings cannot be directly extrapolated to benzene-1H-pyrazole.

Metabolism

The metabolism of benzene-1H-pyrazole has not been specifically studied. However, research on pyrazole and its substituted derivatives indicates that metabolism can occur. Pyrazole itself is oxidized to 4-hydroxypyrazole by liver microsomes in a cytochrome P-450-dependent manner.[8] For substituted pyrazoles, metabolic stability is a key consideration in drug design, with modifications to the pyrazole ring and its substituents influencing the metabolic fate.[9] In vitro systems like liver S9 fractions can be used to investigate and predict the in vivo metabolism of such compounds.[10][11]

Effects on Cellular Signaling Pathways

No studies were identified that investigate the specific effects of 3-phenyl-1H-pyrazole or 4-phenyl-1H-pyrazole on cellular signaling pathways. Research on the broader class of phenylpyrazole insecticides, like fipronil, has shown they can induce cytotoxicity by altering cellular energy supply, suggesting interactions with mitochondria.[4][12] Other pyrazole derivatives have been found to inhibit various kinases and signaling pathways, such as the JAK/STAT and Aurora kinase pathways, which are relevant in cancer therapy.[13] Natural compounds are known to affect a wide range of cellular signaling pathways, including NF-κB, MAPK, and PI3K/Akt, which are crucial in cancer progression.[14]

Experimental Protocols

The following are detailed methodologies for key toxicological experiments relevant to the assessment of benzene-1H-pyrazole.

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

Objective: To determine the acute oral toxicity of a substance.

Workflow:

Figure 1: OECD 423 Acute Oral Toxicity Workflow

Procedure:

-

Animal Selection: Healthy, young adult rodents (usually rats), of a single sex are used for each dose group.

-

Dosing: The test substance is administered in a single dose by gavage. Dosing is done in a stepwise manner using a limited number of animals at each step.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Stepwise Procedure: The outcome of the first dose group determines the dose for the next group. If there is no or only one death, the next group is dosed at a higher level. If two or three animals die, the next group is dosed at a lower level.

-

Classification: The substance is classified based on the dose levels at which mortality is observed.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD 439)

Objective: To identify chemicals that are irritant to the skin.

Workflow:

Figure 2: OECD 439 Skin Irritation Test Workflow

Procedure:

-

Test System: A commercially available Reconstructed human Epidermis (RhE) model is used.[15]

-

Application: The test chemical is applied topically to the surface of the RhE tissue.[15]

-

Exposure and Incubation: The tissue is exposed to the chemical for a defined period, followed by a post-exposure incubation period.[15]

-

Viability Assessment: Cell viability is determined using the MTT assay, where viable cells convert the yellow MTT tetrazolium salt into a blue formazan product.[15]

-

Classification: A chemical is classified as an irritant if the tissue viability is reduced below a certain threshold (≤ 50%) compared to the negative control.[15]

Bacterial Reverse Mutation Test (Ames Test) (OECD 471)

Objective: To detect gene mutations induced by a chemical.

Workflow:

Figure 3: OECD 471 Ames Test Workflow

Procedure:

-

Bacterial Strains: Specific strains of Salmonella typhimurium and/or Escherichia coli that are auxotrophic for an amino acid (e.g., histidine) are used.[16]

-

Exposure: The bacteria are exposed to the test chemical with and without a metabolic activation system (S9 fraction from rat liver).[16]

-

Plating: The treated bacteria are plated on a minimal agar medium that lacks the required amino acid.[16]

-

Incubation and Scoring: The plates are incubated for 2-3 days, and the number of revertant colonies (colonies that have mutated back to being able to synthesize the amino acid) is counted.[16]

-

Evaluation: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies compared to the solvent control.[16]

In Vitro Mammalian Cell Micronucleus Test (OECD 487)

Objective: To detect chromosomal damage (clastogenicity and aneugenicity).

Workflow:

Figure 4: OECD 487 In Vitro Micronucleus Test Workflow

Procedure:

-

Cell Culture: Mammalian cells (e.g., human lymphocytes, CHO, TK6) are cultured.[17]

-

Exposure: The cells are exposed to the test substance with and without a metabolic activation system (S9).[17]

-

Cytokinesis Block: Cytochalasin B is added to block cell division at the two-cell stage, resulting in binucleated cells.[18]

-

Harvesting and Staining: After an appropriate incubation period, the cells are harvested, fixed, and stained.[18]

-

Scoring: The frequency of micronuclei (small, extra-nuclear bodies containing chromosome fragments or whole chromosomes) is scored in the binucleated cells.[18]

-

Evaluation: A significant, dose-dependent increase in the frequency of micronucleated cells indicates that the substance is genotoxic.[17]

Conclusion and Recommendations

The available data on benzene-1H-pyrazole (3-phenyl-1H-pyrazole and 4-phenyl-1H-pyrazole) are limited, primarily consisting of GHS hazard classifications that suggest potential for acute toxicity and irritation. There is a significant lack of quantitative toxicological data from experimental studies, including acute toxicity, genotoxicity, carcinogenicity, and metabolism.

For researchers and drug development professionals working with benzene-1H-pyrazole or its derivatives, it is strongly recommended to:

-

Handle with Caution: Given the hazard classifications, appropriate personal protective equipment (gloves, eye protection, respiratory protection) should be used, and work should be conducted in a well-ventilated area.

-

Conduct Further Testing: To establish a comprehensive safety profile, a battery of toxicological tests following OECD guidelines should be performed. This should include, at a minimum:

-

Acute oral, dermal, and inhalation toxicity studies.

-

In vitro skin and eye irritation tests.

-

Ames test and an in vitro micronucleus assay for genotoxicity assessment.

-

-

Investigate Metabolism: In vitro metabolism studies using liver microsomes or S9 fractions would provide valuable information on the metabolic fate and potential for the formation of reactive metabolites.

-

Consider Structure-Activity Relationships (SAR): In the absence of data, computational toxicology and SAR analysis of related pyrazole derivatives may provide preliminary insights into potential toxicities.

This guide serves as a starting point for understanding the potential hazards of benzene-1H-pyrazole. However, the data gaps are significant, and further experimental work is crucial for a thorough risk assessment.

References

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. thepsci.eu [thepsci.eu]

- 4. Phenylpyrazole insecticides induce cytotoxicity by altering mechanisms involved in cellular energy supply in the human epithelial cell model Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Characterizations of New Pyrazoles and Study the Toxic Effect of the Compounds in Hella and RD Cancer Cells lines | Journal of Global Pharma Technology [jgpt.co.in]

- 6. repeated-dose toxicity studies: Topics by Science.gov [science.gov]

- 7. Comprehensive interpretation of in vitro micronucleus test results for 292 chemicals: from hazard identification to risk assessment application - PMC [pmc.ncbi.nlm.nih.gov]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. mdpi.com [mdpi.com]

- 10. In vitro metabolism studies of (18)F-labeled 1-phenylpiperazine using mouse liver S9 fraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]

- 14. Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 15. oecd.org [oecd.org]

- 16. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 17. librarysearch.royalholloway.ac.uk [librarysearch.royalholloway.ac.uk]

- 18. nucro-technics.com [nucro-technics.com]

Preliminary Biological Screening of Phenylpyrazole Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary biological screening of phenylpyrazole derivatives, a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. This document details the experimental protocols for assessing their anticancer, anti-inflammatory, and antimicrobial properties, presents quantitative data in structured tables for comparative analysis, and visualizes key biological pathways and workflows using Graphviz diagrams.

Introduction to Phenylpyrazole Derivatives

Phenylpyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and a phenyl group attached to one of them. This core structure serves as a versatile scaffold for chemical modifications, leading to a wide array of derivatives with significant therapeutic potential. The exploration of these compounds has revealed promising activities against various diseases, making them a focal point for drug discovery and development.

General Synthesis of Phenylpyrazole Derivatives

The synthesis of phenylpyrazole derivatives can be achieved through several established chemical reactions. A common and effective method involves the cyclocondensation reaction between a 1,3-dicarbonyl compound and a phenylhydrazine derivative.

General Synthetic Scheme:

A mixture of a substituted chalcone and a phenylhydrazine in a suitable solvent, such as ethanol or acetic acid, is refluxed to yield the corresponding N-phenylpyrazole derivative. The reaction progress is typically monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated, purified by recrystallization or column chromatography, and characterized using spectroscopic techniques like IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.[1][2]

Anticancer Activity of Phenylpyrazole Derivatives

Phenylpyrazole derivatives have demonstrated significant potential as anticancer agents through various mechanisms of action, including the inhibition of tubulin polymerization and the modulation of apoptosis-regulating proteins like MCL-1.

Inhibition of Tubulin Polymerization

Certain phenylpyrazole derivatives exert their anticancer effects by disrupting microtubule dynamics through the inhibition of tubulin polymerization. This leads to cell cycle arrest, primarily in the G2/M phase, and subsequently induces apoptosis.[3][4]

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

-

Reagents and Materials:

-

Tubulin protein (lyophilized)

-

Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP)

-

Glycerol

-

Test compounds (phenylpyrazole derivatives) dissolved in DMSO

-

Positive control (e.g., Colchicine)

-

Negative control (e.g., Paclitaxel)

-

Fluorescence spectrophotometer and 96-well plates

-

-

Procedure: a. Resuspend lyophilized tubulin in ice-cold polymerization buffer to a final concentration of 2 mg/mL. b. Add glycerol to a final concentration of 10% (v/v) to promote polymerization. c. In a 96-well plate, add the test compounds at various concentrations. Include wells for positive and negative controls, and a vehicle control (DMSO). d. Add the tubulin solution to each well. e. Monitor the change in fluorescence or absorbance at 340 nm every minute for 60 minutes at 37°C using a plate reader. An increase in absorbance/fluorescence indicates tubulin polymerization. f. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. g. Determine the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.[5]

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Derivative [I] | - | 1.87 | [6] |

| Compound 5b | - | 7.30 | [5] |

| Compound 5o | - | 1.15 | [7] |

| Compound 5l | - | 1.65 | [7] |

| Compound 5p | - | 1.95 | [7] |

Note: IC50 values represent the concentration required to inhibit tubulin polymerization by 50%.

References

- 1. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and synthesis of novel 3-amino-5-phenylpyrazole derivatives as tubulin polymerization inhibitors targeting the colchicine-binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of potent tubulin polymerization inhibitor that targets tubulin colchicine-binding site | BioWorld [bioworld.com]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 1-Phenyl-1H-pyrazole as a Ligand in Catalysis

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1-Phenyl-1H-pyrazole and its derivatives have emerged as a versatile class of N-donor ligands in homogeneous catalysis. Their popularity stems from their thermal and hydrolytic stability, ease of synthesis, and the ability to fine-tune steric and electronic properties through substitution on either the pyrazole or phenyl rings.[1][2] This allows for the precise modulation of a metal center's catalytic activity, making them valuable in a wide array of transformations, from classic cross-coupling reactions to polymerization and hydrogenation.[1][3][4] These application notes provide an overview of their use with various transition metals, complete with quantitative data and detailed experimental protocols.

Application Note 1: Palladium-Catalyzed Cross-Coupling Reactions

1-Phenyl-pyrazole based ligands, particularly those incorporating a phosphine moiety, have proven highly effective in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination.[5][6] These ligands form stable and active palladium complexes that facilitate the key steps of the catalytic cycle—oxidative addition, transmetalation, and reductive elimination.[5][7] The steric bulk and electron-donating capacity of the ligand can be tuned to optimize reaction rates and yields for a variety of aryl halides and coupling partners.[1]

Data Presentation: Performance in Pd-Catalyzed Reactions

| Reaction Type | Catalyst System | Substrate 1 | Substrate 2 | Catalyst Loading (mol%) | Conditions | Yield (%) | Reference |

| Suzuki-Miyaura | Pd(OAc)₂ / Bulky bis(pyrazolyl) ligand | Bromobenzene | Phenylboronic acid | 0.33 | K₂CO₃, Toluene/H₂O, 140 °C, 4 h | 98 | [1] |

| Suzuki-Miyaura | Pd₂(dba)₃ / Pyrazole-phosphine ligand | 4-Bromotoluene | Phenylboronic acid | 1.0 (Pd) | K₃PO₄, Toluene, 80-85 °C | 98 | [5] |

| Negishi | Pd(PPh₃)₄ / Pyrazole triflate | 1-Phenyl-1H-pyrazole-3-yl triflate | Phenylzinc chloride | 5.0 | THF, 65 °C, 16 h | 85 | [8] |

| Buchwald-Hartwig | Pd₂(dba)₃ / Pyrazole-phosphine ligand | 4-Bromotoluene | Morpholine | 2.0 (Pd) | NaOt-Bu, Toluene, 80-85 °C | 96 | [5] |

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is adapted from the general procedure for the synthesis of biaryl compounds using a bis(pyrazolyl)palladium pre-catalyst.[1]

Materials:

-

Aryl halide (e.g., bromobenzene, 5 mmol)

-

Arylboronic acid (e.g., phenylboronic acid, 8 mmol)

-

Bis(pyrazolyl)palladium(II) complex (0.066 - 0.33 mol%)

-

Base (e.g., K₂CO₃, 2 equivalents)

-

Solvent (e.g., Toluene/Water mixture)

-

Schlenk flask and standard Schlenk line equipment

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add the bis(pyrazolyl)palladium(II) pre-catalyst, the aryl halide, and the arylboronic acid.

-

Add the base (K₂CO₃).

-

Add the degassed solvent system (e.g., Toluene/H₂O).

-

Seal the flask and place it in a preheated oil bath at the desired temperature (e.g., 140 °C).

-

Stir the reaction mixture vigorously for the specified time (e.g., 4 hours). Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Visualization: Suzuki-Miyaura Catalytic Cycle

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Application Note 2: Copper-Catalyzed Reactions

1-Phenyl-pyrazole ligands are also effective in copper-catalyzed transformations, which are often more economical than palladium-based systems.[9] Applications include N-arylation of heterocycles and cross-dehydrogenative coupling reactions.[10][11] The pyrazole nitrogen coordinates to the copper center, stabilizing the catalyst and promoting the desired reactivity, often under aerobic conditions.[10]

Data Presentation: Performance in Cu-Catalyzed Reactions

| Reaction Type | Catalyst System | Substrate 1 | Substrate 2 | Catalyst Loading (mol%) | Conditions | Yield (%) | Reference |

| Cross-Dehydrogenative Coupling | Cu(OTf)₂ | Alkenyl hydrazone | Toluene | 10 | Toluene, 80 °C, 2 h, Air | 62 | [10] |

| Intramolecular N-Arylation | CuI / 1,10-phenanthroline | o-chlorinated arylhydrazone | - | 20 | KOH, DMF, 120 °C, 24 h | 60 | [11] |

| Dimerization | Cu(OAc)₂ | 3-Methyl-1-phenyl-1H-pyrazol-5-amine | - | 20 | Benzoyl Peroxide, 1,4-Dioxane, 110 °C, 12 h | 58 | [12] |

Experimental Protocol: Copper-Catalyzed Synthesis of Pyrene-Pyrazole Pharmacophores

This protocol is adapted from the synthesis of methyl 1-phenyl-5-(pyren-1-yl)-1H-pyrazole-3-carboxylate.[10]

Materials:

-

Alkenyl hydrazone precursor (1 mmol)

-

Copper(II) triflate (Cu(OTf)₂, 10 mol%)

-

Toluene (3 mL)

-

Ethyl acetate

-

Celite

-

Round-bottom flask

Procedure:

-

In a round-bottom flask, dissolve the alkenyl hydrazone (1 mmol) in toluene (3 mL).

-

Add Cu(OTf)₂ (10 mol%) to the solution.

-

Stir the mixture at 80 °C under an air atmosphere for 2 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate.

-

Pass the resulting solution through a short pad of Celite to filter out the copper catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product via column chromatography to yield the desired pyrene-pyrazole compound.

Visualization: Ligand Synthesis and Catalysis Workflow

Caption: Workflow from ligand synthesis to catalytic application.

Application Note 3: Diverse Applications with Other Transition Metals

The utility of 1-phenyl-pyrazole ligands extends beyond palladium and copper. They have been successfully employed with a range of other transition metals, demonstrating their broad applicability.

-

Rhodium: In rhodium catalysis, these ligands are used for C-H functionalization and hydroformylation, offering control over regioselectivity.[13][14]

-